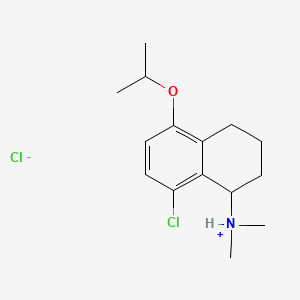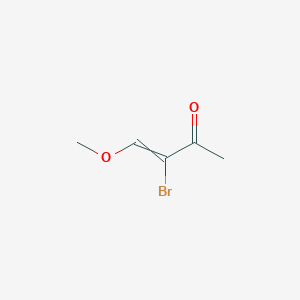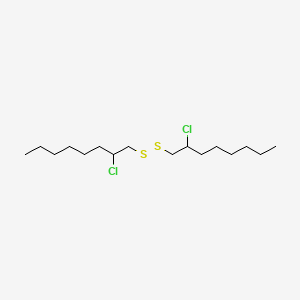
Disulfide, bis(2-chlorooctyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disulfide, bis(2-chlorooctyl) is an organic compound with the molecular formula C16H32Cl2S2 It is a disulfide derivative, characterized by the presence of two sulfur atoms connected by a single bond, with each sulfur atom bonded to a 2-chlorooctyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis(2-chlorooctyl) typically involves the reaction of 2-chlorooctyl thiol with an oxidizing agent. One common method is the oxidative coupling of thiols, where two molecules of 2-chlorooctyl thiol are oxidized to form the disulfide bond. This can be achieved using oxidizing agents such as iodine, hydrogen peroxide, or air in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of disulfide, bis(2-chlorooctyl) may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the use of thiourea and elemental sulfur as reagents, followed by purification steps to isolate the desired disulfide product .
化学反应分析
Types of Reactions
Disulfide, bis(2-chlorooctyl) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The chlorine atoms in the 2-chlorooctyl groups can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide, and air.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Nucleophiles for Substitution: Amines, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 2-chlorooctyl thiol.
Substitution: Various substituted 2-chlorooctyl derivatives.
科学研究应用
Disulfide, bis(2-chlorooctyl) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: Employed in the study of protein folding and stabilization, as disulfide bonds play a crucial role in the structural integrity of proteins.
Medicine: Investigated for its potential use in drug delivery systems, where disulfide bonds can be cleaved under specific conditions to release therapeutic agents.
Industry: Utilized in the production of polymers and materials with enhanced mechanical properties due to the presence of disulfide linkages .
作用机制
The mechanism of action of disulfide, bis(2-chlorooctyl) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds contribute to the stabilization of protein structures by forming covalent links between cysteine residues. The cleavage of these bonds can be triggered by reducing agents, leading to conformational changes in proteins and the release of bound molecules .
相似化合物的比较
Similar Compounds
Disulfide, bis(2-chloroethyl): Similar in structure but with shorter alkyl chains.
Disulfide, bis(2-chlorobutyl): Another disulfide derivative with different alkyl chain length.
Disulfide, bis(2-chloropropyl): A related compound with even shorter alkyl chains
Uniqueness
Disulfide, bis(2-chlorooctyl) is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications requiring specific hydrophobic or steric properties .
属性
CAS 编号 |
70776-26-0 |
|---|---|
分子式 |
C16H32Cl2S2 |
分子量 |
359.5 g/mol |
IUPAC 名称 |
2-chloro-1-(2-chlorooctyldisulfanyl)octane |
InChI |
InChI=1S/C16H32Cl2S2/c1-3-5-7-9-11-15(17)13-19-20-14-16(18)12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 |
InChI 键 |
XVSUBHTWVKBFEH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CSSCC(CCCCCC)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775640.png)

![2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate](/img/structure/B13775654.png)
![2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13775661.png)
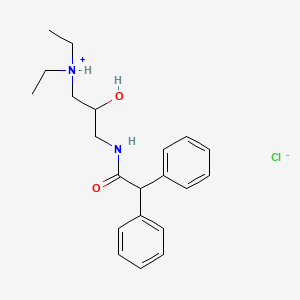
![6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one)](/img/structure/B13775681.png)

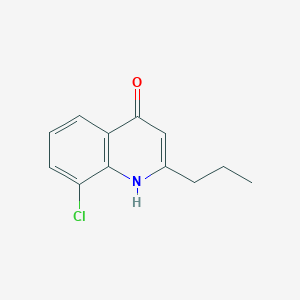
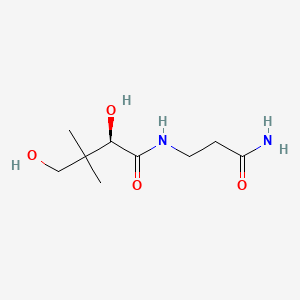
![Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)](/img/structure/B13775702.png)
![benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B13775706.png)
